molecular formula C17H14NO4P B14373008 4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate CAS No. 91308-91-7

4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate

Katalognummer: B14373008
CAS-Nummer: 91308-91-7
Molekulargewicht: 327.27 g/mol
InChI-Schlüssel: OEDVKKITIDQBOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to a 4-nitrophenyl and a naphthalen-1-yl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate typically involves the reaction of 4-nitrophenol with methyl(naphthalen-1-yl)phosphinate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of 4-aminophenyl methyl(naphthalen-1-yl)phosphinate.

    Substitution: Formation of substituted phosphinates with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitrophenyl group may also participate in redox reactions, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nitrophenyl phosphate: Shares the nitrophenyl group but differs in the phosphate moiety.

    Methyl(naphthalen-1-yl)phosphinate: Lacks the nitrophenyl group, making it less reactive in certain reactions.

    4-Nitrophenyl methylphosphinate: Similar structure but without the naphthalen-1-yl group.

Uniqueness

4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate is unique due to the presence of both the nitrophenyl and naphthalen-1-yl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

91308-91-7

Molekularformel

C17H14NO4P

Molekulargewicht

327.27 g/mol

IUPAC-Name

1-[methyl-(4-nitrophenoxy)phosphoryl]naphthalene

InChI

InChI=1S/C17H14NO4P/c1-23(21,22-15-11-9-14(10-12-15)18(19)20)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3

InChI-Schlüssel

OEDVKKITIDQBOW-UHFFFAOYSA-N

Kanonische SMILES

CP(=O)(C1=CC=CC2=CC=CC=C21)OC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.